L-(+)-Threo-chloramphenicol
Overview
Description
L-(+)-Threo-chloramphenicol, also known as (S,S)-p-Chloramphenicol, is an optical isomer of Chloramphenicol, a broad-spectrum antibiotic. It is biosynthesized by the soil organism Streptomyces venezuelae and several other actinomycetes. This compound has historical veterinary use in all major food-producing animals, although its use is currently banned in food-producing animals .
Mechanism of Action
Target of Action
Dextramycine, also known as Dextramycin or L-(+)-Threo-chloramphenicol, is an isomer of chloramphenicol . It is known to inhibit mammary carcinogenesis .
Mode of Action
Chloramphenicol binds to the 50S subunit of the bacterial ribosome, inhibiting peptide bond formation and thereby blocking protein synthesis . This results in the inhibition of bacterial growth. Dextramycine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Chloramphenicol is known to inhibit protein synthesis in bacteria, which can affect various biochemical pathways dependent on these proteins
Pharmacokinetics
Chloramphenicol has a linear pharmacokinetic profile, good tolerability, a rapid and concentration-dependent bactericidal effect, and a low clinical resistance rate . These properties may impact the bioavailability and effectiveness of Dextramycine.
Result of Action
Dextramycine is known to decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells grown in vitro This suggests that Dextramycine may have a protective effect on cells exposed to certain carcinogens
Biochemical Analysis
Biochemical Properties
Dextramycine plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to significantly decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells . This interaction showcases the potential of Dextramycine in biochemical reactions and its ability to interact with other biomolecules.
Cellular Effects
Dextramycine has notable effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, Dextramycine can decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells grown in vitro .
Molecular Mechanism
The mechanism of action of Dextramycine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Dextramycine, like other tetracyclines, inhibits protein synthesis by binding reversibly to the bacterial 30S ribosomal subunit, preventing the aminoacyl tRNA from binding to the A site of the ribosome .
Temporal Effects in Laboratory Settings
The effects of Dextramycine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, monitoring serum concentrations of tetracyclines, including Dextramycine, can guide and monitor dosing changes, evaluate efficacy or potential toxicity, and assess antibiotic penetration into other body fluids .
Dosage Effects in Animal Models
The effects of Dextramycine vary with different dosages in animal models . For instance, hepatotoxic effects due to large doses of tetracyclines, including Dextramycine, have been reported in pregnant women and animals . The mortality rate is high, indicating the importance of dosage control in the use of Dextramycine.
Metabolic Pathways
Dextramycine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product .
Transport and Distribution
Dextramycine is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, affecting its localization or accumulation. For instance, drugs like Dextramycine passively diffuse through porin channels in the bacterial membrane and reversibly bind to the bacterial 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex .
Subcellular Localization
The subcellular localization of Dextramycine and its effects on activity or function are crucial . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Understanding subcellular localization has long been a goal for cell biologists interested in basic mechanisms of protein sorting and for understanding the generation of organelles with distinct compositions and morphologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-(+)-Threo-chloramphenicol can be chemically synthesized from Chloramphenicol. The synthesis involves the optical resolution of Chloramphenicol to obtain the (S,S)-isomer. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydroxide (NaOH) for the resolution process .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The purified compound is then crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-(+)-Threo-chloramphenicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms in this compound with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Azides and thiols
Scientific Research Applications
L-(+)-Threo-chloramphenicol has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on bacterial growth and resistance mechanisms.
Industry: Used in the development of new antibiotics and antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: The parent compound from which L-(+)-Threo-chloramphenicol is derived.
Thiamphenicol: A derivative of Chloramphenicol with similar antibacterial properties.
Florfenicol: Another derivative with a broader spectrum of activity.
Uniqueness
This compound is unique due to its specific optical isomerism, which gives it distinct biological activity compared to its parent compound Chloramphenicol. Its specific configuration allows it to interact differently with bacterial ribosomes, making it a valuable compound in antibiotic research .
Properties
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158453 | |
Record name | Dextramycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-90-7 | |
Record name | (+)-Chloramphenicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextramycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextramycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTRAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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